8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one
Description
8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is a heterocyclic compound featuring a benzazepinone core with a bromine substituent at the 8-position and a methano bridge spanning the 3- and 5-positions. The compound is synthesized for pharmaceutical applications, particularly in drug discovery targeting neurological and psychiatric disorders . Key properties include:
Properties
IUPAC Name |
5-bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-trien-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-7-1-2-9-6-3-8(4-6)13-11(14)10(9)5-7/h1-2,5-6,8H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQAWSYIQGVXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NC(=O)C3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of a suitable precursor, such as 2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one, followed by bromination at the 8-position. The reaction conditions for cyclization and bromination often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted benzazepines.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the synthesis of pharmaceuticals. Its structural features make it suitable for targeting specific biological pathways.
Industry: In the chemical industry, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The benzazepinone core is versatile, with modifications at positions 7, 8, or the methano bridge significantly altering physicochemical and biological properties. Below is a comparative analysis:
Physical Properties
Melting points and solubility vary with substituents:
Biological Activity
8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- IUPAC Name : 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- CAS Number : 187833-72-3
- Molecular Formula : C10H10BrNO
- Molecular Weight : 240.1 g/mol
- Purity : Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit activity at:
- Dopaminergic Receptors : Potentially influencing dopaminergic signaling pathways, which are crucial in the treatment of psychiatric disorders.
- Serotonergic Receptors : Modulating serotonin levels may contribute to antidepressant effects.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Antidepressant Activity : Studies have suggested that compounds similar in structure can exhibit antidepressant-like effects in animal models.
- Anxiolytic Properties : There is evidence that it may reduce anxiety-related behaviors in preclinical studies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduces depressive behaviors | |
| Anxiolytic | Decreases anxiety levels | |
| Dopaminergic Modulation | Enhances dopaminergic signaling |
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of 8-Bromo-2,3,4,5-tetrahydro-1H-benzodiazepine derivatives resulted in significant reductions in immobility time during forced swim tests. This suggests potential antidepressant properties comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Anxiolytic Activity
In another investigation involving rodent models subjected to elevated plus maze tests, compounds with similar structures were shown to increase the time spent in open arms, indicating reduced anxiety levels. These findings support the hypothesis of anxiolytic effects associated with this compound .
Synthesis and Derivatives
The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves:
- Starting Materials : Appropriate brominated precursors and amines.
- Reactions : Cyclization reactions under controlled conditions to form the azepine ring.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity.
Table 2: Synthetic Pathways
| Step | Reagents Used | Conditions |
|---|---|---|
| Bromination | Bromine | Room temperature |
| Cyclization | Amine derivatives | Heat under reflux |
| Purification | Ethanol/water mixture | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
